molecular formula C11H14FNO2 B13589566 Methyl 4-amino-4-(4-fluorophenyl)butanoate

Methyl 4-amino-4-(4-fluorophenyl)butanoate

Cat. No.: B13589566
M. Wt: 211.23 g/mol
InChI Key: WDSBOWOLVNSKAT-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 It is known for its unique structure, which includes an amino group and a fluorophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-fluorophenyl)butanoate typically involves the esterification of 4-amino-4-(4-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-4-(4-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-4-(4-fluorophenyl)butanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-amino-4-(4-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3

InChI Key

WDSBOWOLVNSKAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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